溴化乙三甲基铵

描述

Synthesis Analysis

Ethyltrimethylammonium bromide can be synthesized through different chemical pathways. For instance, Fan Ming-ming (2012) described a novel synthesis route for a related compound, N-methyl-N-ethy-N,N-bis(2-stearoyloxy)ethyl bromide, emphasizing the importance of reaction conditions like material molar ratio and temperature in the synthesis process (Fan Ming-ming, 2012).

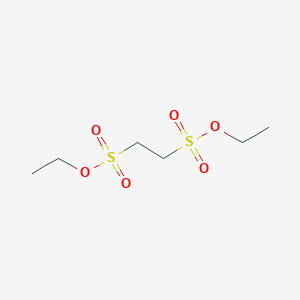

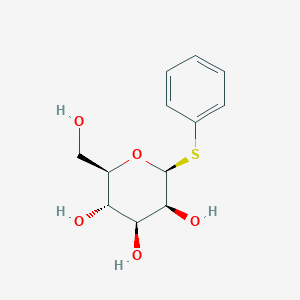

Molecular Structure Analysis

The molecular structure of ethyltrimethylammonium bromide and similar compounds has been explored using various analytical techniques. For example, Sega et al. (1984) determined the conformation of a related compound, diethylmethyl-2-[p-(O-propoxybenzamido) benzoyloxy] ethylammonium bromide, in solution, highlighting the role of NMR spectroscopy in understanding molecular structures (Sega et al., 1984).

Chemical Reactions and Properties

The chemical reactivity of ethyltrimethylammonium bromide is influenced by factors such as the presence of other compounds. Winterborn et al. (1974) examined the influence of cetrimonium bromide on the base-catalyzed hydrolysis of p-substituted ethyl benzoates, revealing how micellar rate constants can be affected by such interactions (Winterborn et al., 1974).

Physical Properties Analysis

Physical properties like solubility play a crucial role in the applications of ethyltrimethylammonium bromide. Czapkiewicz (1989) explored the solubility of ethyltrimethylammonium bromide and similar compounds in chloroform, demonstrating how solubility can be affected by the presence of homologues (Czapkiewicz, 1989).

Chemical Properties Analysis

The chemical properties of ethyltrimethylammonium bromide can be complex. For example, Nilsson et al. (2016) conducted a neutron scattering study of aqueous solutions of tetramethylammonium bromide, providing insights into the interaction of such compounds with water at the atomic level (Nilsson et al., 2016).

科学研究应用

实验室化学品的生物降解

甘地、凯萨里和库马尔 (2022 年) 的一项研究发现了能够降解溴化乙锭的细菌,溴化乙锭是一种与 ETAB 相似的化合物,因为它含有溴离子,并且在实验室中使用。这项研究突出了生物方法减轻实验室化学品对环境污染的潜力,提出了季铵化合物(如 ETAB)生物修复的途径。

电化学水处理

拉杰诺维奇和塞德拉克 (2015 年) 讨论了在处理受污染水时使用电化学工艺的挑战和机遇,重点关注溴离子在电化学氧化过程中形成有毒副产物的作用。这篇综述 拉杰诺维奇和塞德拉克,2015 年 可以为 ETAB 在水处理中的使用提供信息,尤其是在了解其溴成分如何影响消毒副产物形成方面。

溴化合物的大气化学

桑德等人 (2003 年) 综述了海洋边界层中无机溴的循环,详细介绍了溴化物从海盐气溶胶转化为反应性气体的过程。尽管这项研究 桑德等人,2003 年 主要关注无机溴,但它为理解溴化合物的环境影响和行为提供了背景,如 ETAB。

灭菌和消毒应用

门德斯、布兰当和席尔瓦 (2007 年) 对环氧乙烷用于医疗器械灭菌的研究讨论了气体灭菌的使用,强调了了解化学相互作用和副产物形成的重要性 门德斯、布兰当和席尔瓦,2007 年。由于 ETAB 作为杀生物剂或在需要灭菌组分的制剂中的潜力,当考虑 ETAB 在灭菌过程中的应用时,这些信息可能具有相关性。

农业中的乙烯感知抑制

沃特金斯 (2006 年) 综述了 1-甲基环丙烯 (1-MCP) 对水果和蔬菜的影响,阐明了化学物质在抑制乙烯感知中的作用,从而延长了农产品的保质期。这篇综述 沃特金斯,2006 年 可能会提供对 ETAB 在农业或防腐中的潜在应用的见解,因为它具有化学性质,并且有可能与生物系统相互作用。

安全和危害

Ethyltrimethylammonium bromide is classified as hazardous according to criteria of Safe Work Australia . It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

Quaternary ammonium salts, including Ethyltrimethylammonium bromide, have been gaining attention in research due to their wide range of applications and their potential for further development . They are used in various fields such as medicine, industry, environmental protection, and agriculture . Future research could focus on fine-tuning the chemical structures of these compounds for their applications as wide antibacterial agents .

属性

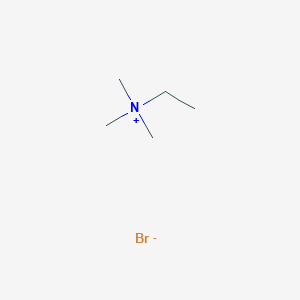

IUPAC Name |

ethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N.BrH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSGVWVBUHUHEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-88-2 (Parent) | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883881 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyltrimethylammonium bromide | |

CAS RN |

2650-77-3 | |

| Record name | Ethyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)

![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)